molecular formula C15H15ClN4O B2357880 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide CAS No. 1119239-82-5

6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide

Cat. No.: B2357880
CAS No.: 1119239-82-5
M. Wt: 302.76
InChI Key: SZKCSHQDWYOJOL-UHFFFAOYSA-N
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Description

6-Chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide is a chemical compound with potential applications in various fields of science and industry. This compound features a pyridine ring substituted with a chloro group and a pyrrolidinyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with 6-chloropyridine-3-carboxamide and introduce the pyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and appropriate solvents to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chloro group can be oxidized to form a chloro derivative.

  • Reduction: : The pyridine ring can be reduced to form a pyridine derivative.

  • Substitution: : The pyrrolidinyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Chloro derivatives such as 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide oxide.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Substituted pyrrolidinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting various diseases.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide

  • 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine

Uniqueness

6-Chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-13-5-3-11(9-17-13)15(21)19-12-4-6-14(18-10-12)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKCSHQDWYOJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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